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Abstract
Voxtalisib (formerly XL765 and SAR245409) is a potent, orally bioavailable, small-molecule

inhibitor targeting the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin

(mTOR) signaling pathways.[1] This document provides a comprehensive technical overview of

the discovery and development of Voxtalisib, detailing its mechanism of action, preclinical and

clinical data, and the experimental methodologies employed in its evaluation. All quantitative

data are presented in tabular format for ease of comparison, and key signaling pathways and

experimental workflows are visualized using Graphviz diagrams. This guide is intended to

serve as a detailed resource for researchers and professionals in the field of drug

development.

Introduction
The PI3K/AKT/mTOR signaling cascade is a critical intracellular pathway that regulates cellular

growth, proliferation, survival, and metabolism.[2] Dysregulation of this pathway is a frequent

event in a multitude of human cancers, making it a prime target for therapeutic intervention.

Voxtalisib was developed as a dual inhibitor of both PI3K and mTOR, with the rationale that

simultaneous inhibition of these two key nodes would lead to a more profound and durable

anti-tumor response compared to targeting either kinase alone.[3] Voxtalisib is a reversible,

ATP-competitive inhibitor of all four class I PI3K isoforms and also demonstrates inhibitory

activity against mTOR.[3]
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Mechanism of Action
Voxtalisib exerts its anti-neoplastic effects by inhibiting the catalytic activity of PI3K and mTOR

kinases. Inhibition of PI3K blocks the conversion of phosphatidylinositol-4,5-bisphosphate

(PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger that

activates downstream signaling proteins, most notably the serine/threonine kinase AKT. By

inhibiting mTOR, Voxtalisib further downstream blockade of the pathway, impacting both the

mTORC1 and mTORC2 complexes, which regulate protein synthesis, cell growth, and survival.

[4]
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Figure 1: Voxtalisib's inhibition of the PI3K/mTOR pathway.
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Preclinical Data
In Vitro Activity
Voxtalisib has demonstrated potent inhibitory activity against class I PI3K isoforms and mTOR

in various biochemical and cellular assays.

Table 1: In Vitro Inhibitory Activity of Voxtalisib

Target IC50 (nM) Reference

p110α 39 [5]

p110β 113 [4]

p110γ 9 [4]

p110δ 43 [5]

mTOR 157 [5]

DNA-PK 150 [5]

Voxtalisib has also been shown to inhibit the proliferation of various cancer cell lines and

induce apoptosis.

Table 2: Cellular Activity of Voxtalisib

Cell Line Assay IC50 (nM) Reference

PC-3
Cell Proliferation

(BrdU)
1,840 [5]

MCF7
Cell Proliferation

(BrdU)
1,070 [5]

PC-3
Anchorage-

Independent Growth
270 [5]

MCF7
Anchorage-

Independent Growth
230 [5]
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In Vivo Activity
Oral administration of Voxtalisib has been shown to inhibit tumor growth in various xenograft

models. In a BxPC-3 pancreatic cancer xenograft model, the combination of Voxtalisib (30

mg/kg) with chloroquine (50 mg/kg) resulted in significant tumor growth inhibition.[4] In an

intracranial glioblastoma model using GBM 39-luc cells, oral Voxtalisib led to a greater than 12-

fold reduction in median tumor bioluminescence compared to the control.[4]

Clinical Data
Voxtalisib has been evaluated in several Phase I and II clinical trials for a range of solid and

hematological malignancies.

Table 3: Selected Clinical Trials of Voxtalisib
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Phase Conditions Treatment Key Findings Reference

Phase I
Advanced Solid

Tumors

Voxtalisib

Monotherapy

MTD: 90 mg QD

or 50 mg BID;

48% of patients

achieved stable

disease.

[6]

Phase I
High-Grade

Glioma

Voxtalisib +

Temozolomide

(TMZ) +/-

Radiotherapy

(RT)

MTD: 90 mg QD

and 40 mg BID

with TMZ. Partial

response in 4%

of evaluable

patients, stable

disease in 68%.

[3][7]

Phase Ib

Relapsed/Refract

ory B-cell

Malignancies

Voxtalisib +

Rituximab +/-

Bendamustine

RP2D: 50 mg

BID. 11.4%

achieved

complete

response, 37.1%

achieved partial

response.

[6][8]

Phase II
Relapsed/Refract

ory NHL or CLL

Voxtalisib

Monotherapy

Promising

efficacy in

follicular

lymphoma (ORR

41.3%), but

limited efficacy in

MCL, DLBCL, or

CLL/SLL.

[9]

Experimental Protocols
PI3K HTRF Kinase Assay (General Protocol)
This protocol describes a general method for assessing PI3K inhibition using a Homogeneous

Time-Resolved Fluorescence (HTRF) assay, which can be adapted for Voxtalisib.
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Figure 2: Workflow for a typical HTRF Kinase Assay.
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Methodology:

Inhibitor Preparation: Prepare serial dilutions of Voxtalisib in 100% DMSO.

Reaction Setup: In a 384-well plate, add 0.5 µL of the inhibitor dilutions. Add 14.5 µL of the

PI 3-Kinase/Lipid Working Solution to the wells.

Reaction Initiation: Add 5 µL of ATP Working Solution to all wells to start the kinase reaction.

Incubation: Incubate the plate for 30 minutes at room temperature.

Stopping the Reaction: Add 5 µL of Stop Solution to each well.

Detection: Add 5 µL of Detection Mix to each well.

Final Incubation: Seal the plate and incubate for 2 hours at room temperature.

Data Acquisition: Measure the HTRF ratio on a compatible microplate reader.

Cell Proliferation (BrdU) Assay
This protocol outlines the measurement of cell proliferation by quantifying the incorporation of

Bromodeoxyuridine (BrdU) into newly synthesized DNA.

Methodology:

Cell Seeding: Plate cells in a 96-well plate at a density of 2,500-10,000 cells/well and

incubate.

Compound Treatment: Treat cells with varying concentrations of Voxtalisib for 1-72 hours.

BrdU Labeling: Add BrdU solution to each well and incubate for 1-4 hours at 37°C.[10]

Fixation and Denaturation: Remove the medium and add 100 µL of fixing/denaturing solution

to each well. Incubate for 30 minutes at room temperature.[10]

Antibody Incubation: Add 100 µL of BrdU detection antibody solution and incubate for 1 hour.

Subsequently, add 100 µL of HRP-labeled antibody solution and incubate for 1 hour.[10]
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Substrate Addition and Measurement: Add 100 µL of TMB substrate and monitor color

development. Stop the reaction with 100 µL of Stop solution and measure the absorbance at

450 nm.[10]

Western Blotting for p-AKT and p-S6
This protocol details the detection of phosphorylated AKT (Ser473) and S6 (Ser235/236) as

markers of PI3K/mTOR pathway inhibition.

Methodology:

Cell Lysis: Treat cells with Voxtalisib, wash with ice-cold PBS, and lyse with RIPA buffer

containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide

gel and transfer to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room

temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT

(Ser473), p-S6 (Ser235/236), total AKT, and total S6 overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-

conjugated secondary antibody for 1 hour at room temperature.[11]

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

substrate.[11]

Orthotopic Glioblastoma Xenograft Model
This protocol describes the establishment of an orthotopic glioblastoma model in

immunocompromised mice.
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Figure 3: Workflow for an orthotopic glioblastoma xenograft study.
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Methodology:

Cell Preparation: Harvest and resuspend glioblastoma cells (e.g., U87MG) in sterile PBS at a

concentration of approximately 3 x 10^7 cells/mL.[3]

Animal Preparation: Anesthetize athymic nude mice.

Surgical Procedure: Make a sagittal incision on the scalp to expose the skull. Drill a small

hole 2 mm right and 1 mm anterior to the bregma.[3]

Cell Implantation: Using a stereotactic device, slowly inject 5 µL of the cell suspension

(150,000 cells) into the brain at a depth of 2.5 mm.[3]

Closure: Seal the burr hole with bone wax and suture the incision.[3]

Tumor Monitoring: Monitor tumor growth via bioluminescence imaging after subcutaneous

injection of D-Luciferin.[3]

Treatment: Once tumors are established, initiate oral administration of Voxtalisib.

Pharmacokinetic Analysis in Rat Plasma
This protocol details the quantification of Voxtalisib in rat plasma using UPLC-MS/MS.[12]

Methodology:

Dosing: Administer a single oral dose of Voxtalisib (e.g., 5 mg/kg in 0.5% CMC-Na) to fasted

rats.[12]

Blood Sampling: Collect blood samples at various time points (e.g., 0.333, 0.667, 1, 1.5, 2, 3,

4, 6, 8, 12, 24, and 48 hours) into heparinized tubes.[12]

Plasma Preparation: Centrifuge the blood samples at 13,000 x g for 10 minutes at 4°C to

separate the plasma. Store the plasma at -80°C.[12]

Sample Preparation: Prepare stock solutions, calibration standards, and quality control

samples of Voxtalisib and an internal standard (IS) in methanol.[12]
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UPLC-MS/MS Analysis:

Chromatography: Use a UPLC system with a suitable column and a gradient mobile phase

(e.g., acetonitrile and 0.1% formic acid).[12]

Mass Spectrometry: Employ a mass spectrometer in multiple reaction monitoring (MRM)

mode to detect and quantify Voxtalisib and the IS.[12]

Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis.[2]

Conclusion
Voxtalisib is a potent dual PI3K/mTOR inhibitor with demonstrated preclinical and clinical

activity in various cancer models. This technical guide provides a comprehensive overview of

its development, mechanism of action, and the experimental methodologies used for its

evaluation. The detailed protocols and compiled data serve as a valuable resource for

researchers in the field of oncology and drug discovery. Further investigation into combination

therapies and mechanisms of resistance will continue to define the therapeutic potential of

Voxtalisib.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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